molecular formula C17H19NO B1204533 3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine CAS No. 36298-43-8

3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine

Cat. No.: B1204533
CAS No.: 36298-43-8
M. Wt: 253.34 g/mol
InChI Key: UYHFNMAZLZQLFT-XVMZJDAESA-N
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Description

3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine is an organic compound that belongs to the class of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring. This particular compound is characterized by the presence of two methyl groups and two phenyl groups attached to the oxazolidine ring. It is known for its stability and unique chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine can be synthesized through the condensation of ephedrine with benzaldehyde. This reaction is acid-catalyzed and reversible. The presence of acetic acid in the reaction mixture facilitates the formation of a salt that acts as an acid catalyst, promoting the condensation reaction . The reaction conditions typically involve:

    Reactants: Ephedrine and benzaldehyde

    Catalyst: Acetic acid

    Reaction Type: Acid-catalyzed condensation

    Temperature: Room temperature or slightly elevated temperatures

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Ephedrine and benzaldehyde

    Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine involves its ability to undergo reversible condensation and hydrolysis reactions. The molecular targets and pathways involved are primarily related to its interaction with acids and bases, which facilitate the formation and breakdown of the oxazolidine ring . The presence of phenyl and methyl groups also influences its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diphenyl-1,3-oxazolidine: Lacks the methyl groups, resulting in different chemical properties and reactivity.

    3,4-Dimethyl-1,3-oxazolidine:

    2,5-Dimethyl-1,3-oxazolidine: Contains methyl groups but lacks phenyl groups, leading to variations in its chemical behavior.

Uniqueness

3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine is unique due to the presence of both methyl and phenyl groups, which confer specific stability and reactivity characteristics

Properties

IUPAC Name

3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-13-16(14-9-5-3-6-10-14)19-17(18(13)2)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHFNMAZLZQLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(N1C)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20957668
Record name 3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36298-43-8
Record name NSC348955
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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